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Compound of Interest

Compound Name: (R)-2-acetoxy-2-phenylacetic acid

Cat. No.: B152253 Get Quote

CAS Number: 51019-43-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists,

and drug development professionals on (R)-2-acetoxy-2-phenylacetic acid. It covers the

compound's chemical and physical properties, detailed experimental protocols for its synthesis

and application as a chiral derivatizing agent, and its emerging role in targeting the KEAP1-

NRF2 signaling pathway.

Core Compound Properties
(R)-2-acetoxy-2-phenylacetic acid, also known as (R)-(-)-O-Acetylmandelic acid, is a chiral

carboxylic acid with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .

[1][2][3] It is a white to light yellow crystalline powder.[4] This compound is widely recognized

for its utility as a chiral derivatizing agent in NMR spectroscopy for the determination of

enantiomeric purity of alcohols and amines.[2][3] More recently, its structural motif has been

identified as a key pharmacophore in the development of inhibitors targeting the KEAP1-NRF2

protein-protein interaction, a critical pathway in cellular defense against oxidative stress and

inflammation.[1]
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Property Value Reference

Molecular Formula C₁₀H₁₀O₄ [2][3][4]

Molecular Weight 194.187 g/mol [4]

Appearance
White to light yellow crystal

powder
[4]

Melting Point 97-99 °C [4]

Boiling Point 317.8 °C at 760 mmHg [4]

Density 1.259 g/cm³ [4]

Solubility Soluble in methanol [4]

Storage Temperature 2-8°C [4]

Canonical SMILES
CC(=O)OC(C1=CC=CC=C1)C

(=O)O
[2]

Isomeric SMILES
CC(=O)O--INVALID-LINK--

C(=O)O
[2]

Experimental Protocols
Synthesis of (R)-2-acetoxy-2-phenylacetic acid
This protocol is adapted from a standard procedure for the synthesis of acetylmandelic acid.

Materials:

(R)-Mandelic acid

Acetyl chloride

500-cc Claisen distilling flask

Condenser

Water bath
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Procedure:

In a 500-cc Claisen distilling flask equipped with a condenser, place 105 g (0.69 mole) of (R)-

mandelic acid and 151 g (137 cc, 1.92 moles) of acetyl chloride. A reaction should

commence without the application of heat.

Once a clear solution is obtained, warm the flask on a water bath to distill the excess acetyl

chloride.

Remove the last traces of acetyl chloride by prolonged drying under vacuum.

The (R)-2-acetoxy-2-phenylacetic acid will crystallize in large, round, white clusters upon

standing for one to two days.

The typical yield is 130–133 g (97–99% of the theoretical amount).

Determination of Enantiomeric Purity using NMR
Spectroscopy
(R)-2-acetoxy-2-phenylacetic acid is a valuable chiral derivatizing agent for determining the

enantiomeric excess of chiral alcohols and amines via NMR spectroscopy. The principle

involves the conversion of the enantiomeric substrate into a mixture of diastereomers by

reaction with the chiral derivatizing agent. The resulting diastereomers are distinguishable by

NMR, allowing for the quantification of each enantiomer.

Materials:

(R)-2-acetoxy-2-phenylacetic acid

Chiral alcohol or amine sample of unknown enantiomeric purity

Aprotic solvent (e.g., CDCl₃)

Coupling agent (e.g., dicyclohexylcarbodiimide - DCC, or a milder agent like EDC)

NMR tubes

NMR spectrometer
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Procedure:

Derivatization: In a clean, dry vial, dissolve a known amount of the chiral alcohol or amine in

an anhydrous aprotic solvent. Add a slight excess (1.1-1.2 equivalents) of (R)-2-acetoxy-2-
phenylacetic acid and the coupling agent.

Reaction: Stir the reaction mixture at room temperature until the reaction is complete

(monitor by TLC or LC-MS).

Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is

used). The filtrate containing the diastereomeric esters or amides can be used directly for

NMR analysis or purified by column chromatography if necessary.

NMR Analysis: Prepare a sample for NMR analysis by dissolving the diastereomeric product

in a suitable deuterated solvent (e.g., CDCl₃). Acquire a high-resolution proton (¹H) NMR

spectrum.

Data Interpretation: Identify a well-resolved signal corresponding to a proton in either the

substrate or the derivatizing agent moiety that shows distinct chemical shifts for the two

diastereomers. Integrate the signals corresponding to each diastereomer. The ratio of the

integrals directly corresponds to the enantiomeric ratio of the original sample.

Biological Activity: Targeting the KEAP1-NRF2
Pathway
Recent research has highlighted the potential of compounds containing the 2-oxy-2-

phenylacetic acid scaffold as inhibitors of the KEAP1-NRF2 protein-protein interaction.[1] The

NRF2 transcription factor is a master regulator of the cellular antioxidant response. Under

normal conditions, NRF2 is targeted for degradation by the KEAP1 protein. In response to

oxidative stress, NRF2 is stabilized, translocates to the nucleus, and activates the expression

of antioxidant and cytoprotective genes.[5]

Inhibitors of the KEAP1-NRF2 interaction prevent the degradation of NRF2, leading to its

accumulation and the subsequent activation of the antioxidant response. This mechanism

holds therapeutic promise for a range of diseases associated with oxidative stress and

inflammation, including neurodegenerative diseases.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b152253?utm_src=pdf-body
https://www.benchchem.com/product/b152253?utm_src=pdf-body
https://www.smolecule.com/products/s778913
https://pubmed.ncbi.nlm.nih.gov/32866756/
https://www.smolecule.com/products/s778913
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Below is a diagram illustrating the KEAP1-NRF2 signaling pathway and the role of inhibitors.
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KEAP1-NRF2 Signaling Pathway and Inhibition

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a

potential (R)-2-acetoxy-2-phenylacetic acid derivative as a KEAP1-NRF2 inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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